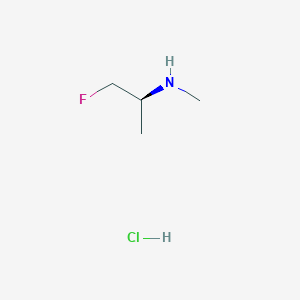

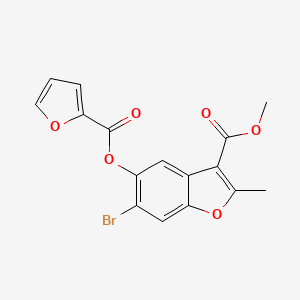

![molecular formula C11H17NO4 B2521791 (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 615575-74-1](/img/structure/B2521791.png)

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,4S,5S)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (hereafter referred to as Boc-ABAH-5-carboxylic acid) is a synthetic, chiral, bicyclic carboxylic acid that has been used in a variety of scientific research applications. It has been used in a wide range of laboratory experiments, from protein synthesis to drug discovery. Boc-ABAH-5-carboxylic acid is particularly useful in the field of medicinal chemistry due to its ability to act as a prodrug, a precursor to active pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Structural Applications

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid , a structurally unique compound, has been a subject of interest due to its applications in the synthesis of complex molecules. Notably, it is employed in the creation of a key chiral bicyclic proline fragment used in constructing boceprevir, a potent anti-HCV drug. This synthesis leverages cis-cypermethric acid, highlighting the compound's utility in generating cyclopropane rings essential for the target compound (Kallam et al., 2017).

Additionally, the compound has been used to explore the ordered secondary structure of homooligomers, like (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane. Studies involving CD spectra, solution NMR, and X-ray analyses indicate that even without internal hydrogen bonding, these structures exhibit ordered conformations, showcasing the compound's significance in understanding and harnessing structural chemistry (Krow et al., 2010).

Conformational Studies and Biological Activity Insights

The compound's derivatives have shown intriguing applications in biological and conformational studies. For instance, derivatives like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the compound's potential in medicinal chemistry (Ningsanont et al., 2003). Furthermore, the compound's role in the synthesis of bridged bicyclic morpholine amino acids, which serve as compact modules potentially modulating drug candidates' physicochemical and pharmacokinetic properties, emphasizes its versatility in drug design (Kou et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Boc2O", "NaH", "Boc2O2", "HCl", "NaOH", "Na2CO3", "SOCl2", "NaHCO3", "H2O", "EtOAc", "CH2Cl2", "MeOH", "AcOH", "NaBH4", "NaNO2", "HClO4", "CuBr2", "H2O2", "NaH2PO4", "Na2SO4", "NH4Cl", "Et3N", "DCC", "DMF", "TEA", "TFA", "DCM" ], "Reaction": [ "Protection of the amine group with Boc2O in the presence of NaH", "Formation of the bicyclic ring system by treating the protected amine with Boc2O2 and HCl, followed by deprotection with NaOH", "Introduction of the carboxylic acid group by treating the resulting amine with Na2CO3 and SOCl2, followed by hydrolysis with NaHCO3 and H2O", "Purification of the product by extraction with EtOAc and drying over Na2SO4", "Reduction of the carboxylic acid group to the alcohol using NaBH4", "Diazo coupling of the resulting alcohol with NaNO2 and HClO4 in the presence of CuBr2", "Oxidation of the resulting diazo compound with H2O2", "Acidification of the reaction mixture with HCl and extraction with EtOAc", "Purification of the product by column chromatography using DCM as the eluent", "Deprotection of the amine group with TFA in the presence of TEA", "Purification of the final product by precipitation with MeOH and drying over Na2SO4" ] } | |

Numéro CAS |

615575-74-1 |

Formule moléculaire |

C11H17NO4 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |

Clé InChI |

VGONMHFNYUTBCO-BIIVOSGPSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

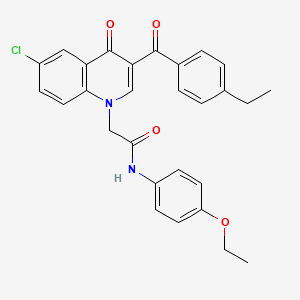

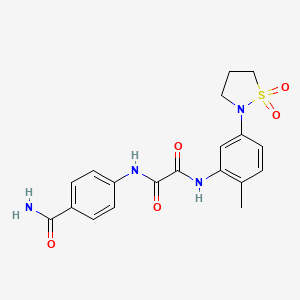

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

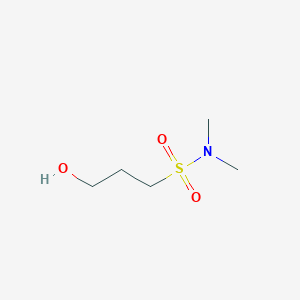

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

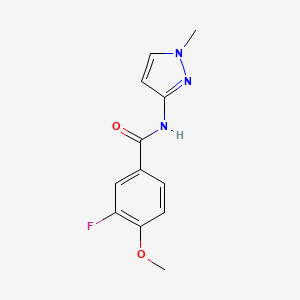

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)

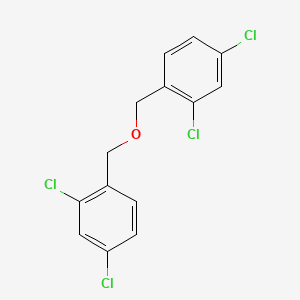

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)